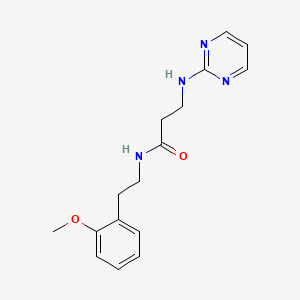

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide

CAS No.:

Cat. No.: VC14960642

Molecular Formula: C16H20N4O2

Molecular Weight: 300.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N4O2 |

|---|---|

| Molecular Weight | 300.36 g/mol |

| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |

| Standard InChI | InChI=1S/C16H20N4O2/c1-22-14-6-3-2-5-13(14)7-11-17-15(21)8-12-20-16-18-9-4-10-19-16/h2-6,9-10H,7-8,11-12H2,1H3,(H,17,21)(H,18,19,20) |

| Standard InChI Key | UPHNGTRSNHCVMT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CCNC(=O)CCNC2=NC=CC=N2 |

Introduction

N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide is a compound of interest in medicinal chemistry, particularly for its potential applications in scientific research. This compound combines structural elements from both phenethyl and pyrimidinyl groups, which are commonly found in various pharmaceuticals and biological agents.

Potential Applications in Medicinal Chemistry

Given its structural features, N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide may have applications in the development of drugs targeting specific biological pathways. The presence of a pyrimidinyl group, for instance, suggests potential activity in nucleic acid-related processes, while the methoxyphenethyl moiety could contribute to interactions with proteins or other biological molecules.

Potential Biological Targets

-

Nucleic Acid Interactions: The pyrimidinyl group could interact with DNA or RNA, influencing gene expression or replication processes.

-

Protein Binding: The methoxyphenethyl group might facilitate binding to specific proteins, modulating their activity.

Future Directions

Future research on N-(2-methoxyphenethyl)-3-(2-pyrimidinylamino)propanamide should focus on:

-

Synthetic Optimization: Improving synthesis methods to increase yield and purity.

-

Biological Screening: Evaluating the compound's activity against various biological targets.

-

Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume